2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol
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Overview
Description
2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol is an organic compound with a unique structure that includes a cyclopropylamino group, an ethyl chain, and a fluorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol typically involves the reaction of cyclopropylamine with an appropriate precursor, such as 4-fluorophenol, under controlled conditions. The reaction may be catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The fluorine atom in the phenol ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenol ring .
Scientific Research Applications
2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity. The fluorophenol moiety may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropylamino derivatives and fluorophenols, such as:
- 2-[1-(Cyclopropylamino)ethyl]-5-fluorophenol
- 2-[1-(Cyclopropylamino)ethyl]-3-fluorophenol
Uniqueness
2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atom and the presence of the cyclopropylamino group contribute to its distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C11H14FNO |
---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
2-[1-(cyclopropylamino)ethyl]-4-fluorophenol |
InChI |
InChI=1S/C11H14FNO/c1-7(13-9-3-4-9)10-6-8(12)2-5-11(10)14/h2,5-7,9,13-14H,3-4H2,1H3 |
InChI Key |
HZKWREHYOGYQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)O)NC2CC2 |
Origin of Product |
United States |
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